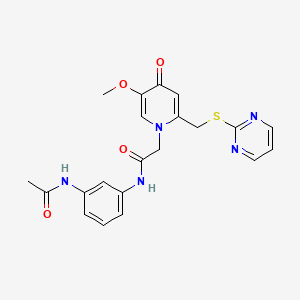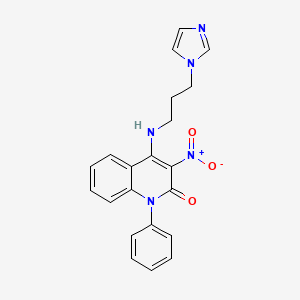
4-((3-(1H-咪唑-1-基)丙基)氨基)-3-硝基-1-苯基喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a key component of many important biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinoline structure, followed by various functional group interconversions and additions. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups present .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring is a key structural feature and would likely have significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would be highly dependent on the specific conditions and reagents used. The presence of the imidazole ring, nitro group, and amine group would provide multiple sites for potential reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the nitro group and amine group would likely make it soluble in polar solvents .科学研究应用
免疫调节应用
咪喹莫特及其类似物,包括与指定化学物质结构相似的化合物,充当免疫应答调节剂。它们以通过局部诱导 IFN-α、-β 和几种白细胞介素等细胞因子来激活免疫系统的能力而闻名。尽管在体外没有固有的抗病毒或抗增殖活性,但它们在体内刺激现场细胞因子产生的能力突出了它们作为治疗各种皮肤疾病的局部药物的潜力。这已导致人们考虑将其用于治疗生殖器疣、基底细胞癌和银屑病等疾病,突出了它们在免疫调节、抗病毒、抗增殖和抗肿瘤活性中的作用 (Syed,2001 年)。
抗氧化活性
对硝基咪唑衍生物(包括具有咪唑-1-基的化合物)的研究揭示了它们在药物化学中的重要性,特别是关于它们的抗氧化特性。这些化合物是关于杂环胺及其在癌症等疾病中的影响的更广泛研究的一部分。这些化合物中硝基和咪唑的存在表明它们具有调节氧化应激和清除自由基的潜力,从而有助于它们的抗氧化能力,并为氧化应激相关疾病的治疗干预提供途径 (Li 等人,2018 年)。
神经保护策略
该化合物的结构特征,特别是其硝基和咪唑基,与针对脑血管意外的神经保护策略的研究相一致。中风的分子生物学涉及复杂的信号级联,其中具有抗氧化和免疫调节特性的化合物可以在减轻继发性脑损伤中发挥关键作用。虽然尚未记录在中风缓解中直接应用特定化合物,但其结构类似物为开发神经保护剂奠定了基础。这些努力旨在防止中风后的细胞损伤,强调需要继续探索神经保护中类似的化合物 (Karsy 等人,2017 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21-20(26(28)29)19(23-11-6-13-24-14-12-22-15-24)17-9-4-5-10-18(17)25(21)16-7-2-1-3-8-16/h1-5,7-10,12,14-15,23H,6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFXTHZDQMKZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2877966.png)
![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)

![ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2877972.png)
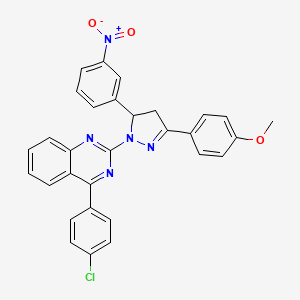

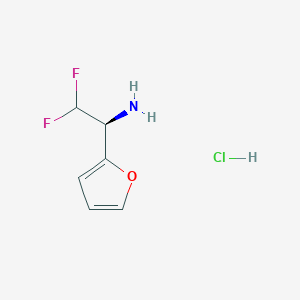
![8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B2877979.png)

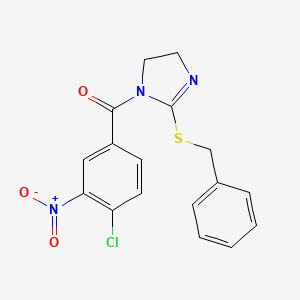

![4-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]phenoxy]pyridine-2-carboxylic acid](/img/structure/B2877984.png)
![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isoxazole-4-carboxamide](/img/structure/B2877985.png)
